
Octan-1-ol--tetrachloromolybdenum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-1-ol–tetrachloromolybdenum (1/1) is a chemical compound that combines octan-1-ol, a fatty alcohol, with tetrachloromolybdenumIt is a colorless liquid with a characteristic odor and is commonly used in the synthesis of esters for perfumes and flavorings . Tetrachloromolybdenum is a molybdenum compound with four chlorine atoms attached to it.
Méthodes De Préparation
The preparation of octan-1-ol–tetrachloromolybdenum (1/1) involves the reaction of octan-1-ol with tetrachloromolybdenum. The synthetic route typically includes the following steps:
Synthesis of Octan-1-ol: Octan-1-ol is mainly produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products.
Reaction with Tetrachloromolybdenum: The synthesized octan-1-ol is then reacted with tetrachloromolybdenum under controlled conditions to form the desired compound. The reaction conditions may include specific temperatures, pressures, and catalysts to ensure the formation of octan-1-ol–tetrachloromolybdenum (1/1).
Analyse Des Réactions Chimiques
Octan-1-ol–tetrachloromolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the octan-1-ol moiety is oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the tetrachloromolybdenum part of the compound to lower oxidation states of molybdenum.
Substitution: The chlorine atoms in tetrachloromolybdenum can be substituted with other ligands or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Octan-1-ol–tetrachloromolybdenum (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biological studies to investigate the interactions between metal complexes and biological molecules.
Medicine: Research into the potential medicinal applications of molybdenum compounds includes exploring their use as therapeutic agents or diagnostic tools.
Industry: Octan-1-ol–tetrachloromolybdenum (1/1) is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of octan-1-ol–tetrachloromolybdenum (1/1) involves its interaction with molecular targets and pathways. The octan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability. The tetrachloromolybdenum part can participate in redox reactions, influencing cellular redox states and enzyme activities. These interactions can lead to various biological effects, depending on the specific context and concentration of the compound.
Comparaison Avec Des Composés Similaires
Octan-1-ol–tetrachloromolybdenum (1/1) can be compared with other similar compounds, such as:
Octan-1-ol: A fatty alcohol used in the synthesis of esters for perfumes and flavorings.
Tetrachloromolybdenum: A molybdenum compound with four chlorine atoms, used in various chemical reactions and industrial applications.
The uniqueness of octan-1-ol–tetrachloromolybdenum (1/1) lies in its combination of a fatty alcohol with a molybdenum complex, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Numéro CAS |
85128-62-7 |
|---|---|
Formule moléculaire |
C8H18Cl4MoO |
Poids moléculaire |
368.0 g/mol |
Nom IUPAC |
octan-1-ol;tetrachloromolybdenum |
InChI |
InChI=1S/C8H18O.4ClH.Mo/c1-2-3-4-5-6-7-8-9;;;;;/h9H,2-8H2,1H3;4*1H;/q;;;;;+4/p-4 |
Clé InChI |
XUUBXYVKQRJUHY-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCO.Cl[Mo](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
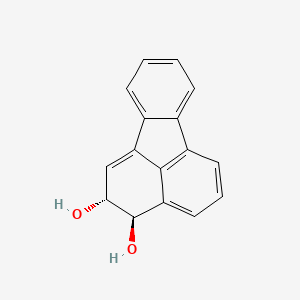
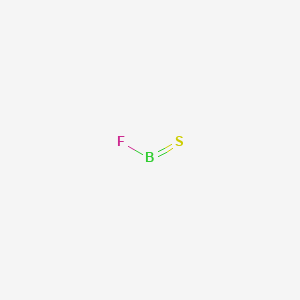
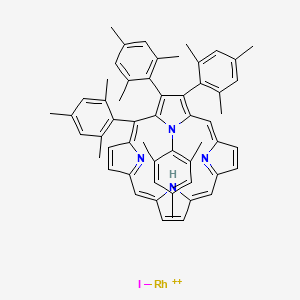


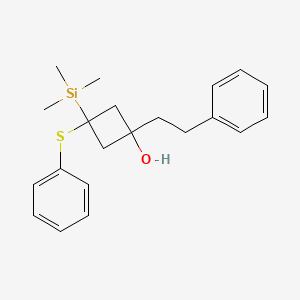
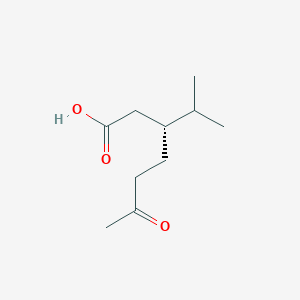
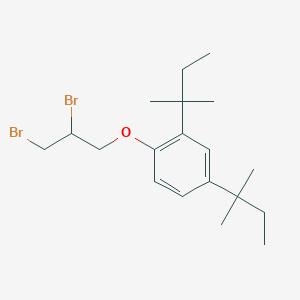

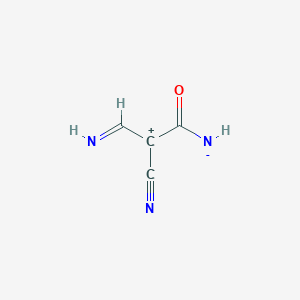
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
